molecular formula C10H19ClO2 B14514618 2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane CAS No. 62629-45-2

2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane

Cat. No.: B14514618
CAS No.: 62629-45-2
M. Wt: 206.71 g/mol
InChI Key: ZIPDHSKBKVYIPO-UHFFFAOYSA-N
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Description

2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane is an organic compound with a complex structure that includes an oxirane ring and a chlorinated hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane typically involves the reaction of 1-chloro-5-methylhexan-2-ol with an epoxide-forming reagent. One common method is the reaction of the alcohol with epichlorohydrin under basic conditions to form the oxirane ring . The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the epoxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles such as proteins and DNA. This reactivity is the basis for its potential biological activity and applications in drug development. The molecular pathways involved may include the inhibition of enzymes or the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methylhexane: Similar in structure but lacks the oxirane ring.

    2-Methyl-1-chloropropene: Contains a chlorinated alkene group instead of the oxirane ring.

    Epichlorohydrin: Contains an oxirane ring but has a different alkyl chain.

Uniqueness

2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane is unique due to the presence of both the oxirane ring and the chlorinated hexane chain

Properties

CAS No.

62629-45-2

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

2-[(1-chloro-5-methylhexan-2-yl)oxymethyl]oxirane

InChI

InChI=1S/C10H19ClO2/c1-8(2)3-4-9(5-11)12-6-10-7-13-10/h8-10H,3-7H2,1-2H3

InChI Key

ZIPDHSKBKVYIPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(CCl)OCC1CO1

Origin of Product

United States

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